molecular formula C14H18N2O B14488645 1-Acetyl-1'-methylspiro(indoline-3,3'-pyrrolidine) CAS No. 64158-05-0

1-Acetyl-1'-methylspiro(indoline-3,3'-pyrrolidine)

Cat. No.: B14488645
CAS No.: 64158-05-0
M. Wt: 230.31 g/mol
InChI Key: NFKVONBKZSTPAZ-UHFFFAOYSA-N
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Description

1-Acetyl-1’-methylspiro(indoline-3,3’-pyrrolidine) is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-1’-methylspiro(indoline-3,3’-pyrrolidine) typically involves a three-component one-pot reaction. This method includes the 1,3-dipolar cycloaddition of azomethine ylides, which are generated in situ from the condensation of isatins with sarcosine, and a dipolarophile such as trans-1,2-dibenzoylethylene . This reaction is carried out under conventional heating and provides high regioselectivity and stereoselectivity, yielding the desired spirocyclic compound in good to excellent yields .

Industrial Production Methods: While specific industrial production methods for 1-Acetyl-1’-methylspiro(indoline-3,3’-pyrrolidine) are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, such as temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-1’-methylspiro(indoline-3,3’-pyrrolidine) can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-Acetyl-1’-methylspiro(indoline-3,3’-pyrrolidine) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Acetyl-1’-methylspiro(indoline-3,3’-pyrrolidine) involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cancer cell growth or the disruption of bacterial cell walls .

Comparison with Similar Compounds

1-Acetyl-1’-methylspiro(indoline-3,3’-pyrrolidine) can be compared to other spirocyclic compounds, such as:

The uniqueness of 1-Acetyl-1’-methylspiro(indoline-3,3’-pyrrolidine) lies in its specific combination of an indoline and a pyrrolidine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

64158-05-0

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

1-(1'-methylspiro[2H-indole-3,3'-pyrrolidine]-1-yl)ethanone

InChI

InChI=1S/C14H18N2O/c1-11(17)16-10-14(7-8-15(2)9-14)12-5-3-4-6-13(12)16/h3-6H,7-10H2,1-2H3

InChI Key

NFKVONBKZSTPAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2(CCN(C2)C)C3=CC=CC=C31

Origin of Product

United States

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